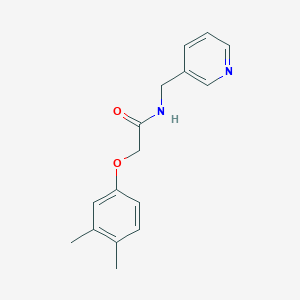
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to a class of compounds known as acetamides and has been studied for its ability to modulate various biological processes.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide is not completely understood, but it is believed to act on various pathways involved in inflammation and pain. 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and modulate the activity of enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments is its specificity for certain biological pathways. 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to selectively target certain enzymes and receptors involved in inflammation and pain. However, one limitation of using 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide is its potential toxicity at high doses. Careful dosing and monitoring are necessary when using 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments.
Zukünftige Richtungen
Future research on 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide could focus on its potential use in the treatment of other disease conditions such as multiple sclerosis and stroke. Further studies could also investigate the potential synergistic effects of 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide with other drugs or therapies. Additionally, more research is needed to fully understand the mechanism of action of 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide and its potential side effects.
Synthesemethoden
The synthesis of 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide involves the reaction of 2-(3,4-dimethylphenoxy) acetic acid with 3-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been studied extensively for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Molekularformel |
C16H18N2O2 |
|---|---|
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
2-(3,4-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C16H18N2O2/c1-12-5-6-15(8-13(12)2)20-11-16(19)18-10-14-4-3-7-17-9-14/h3-9H,10-11H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
GANHMGVDJZMTPK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCC2=CN=CC=C2)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCC2=CN=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251746.png)
![Ethyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251747.png)
![Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251748.png)
![2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B251750.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251754.png)
![N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B251755.png)
![N-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B251756.png)
![N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251761.png)
![N-[(4-chlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251766.png)
![N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251769.png)

![Dimethyl 5-[(3-methoxy-2-naphthoyl)amino]isophthalate](/img/structure/B251772.png)
![Ethyl 4-cyano-5-[(2-fluorobenzoyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B251773.png)
